B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid

Description

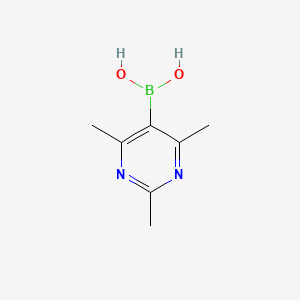

B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is a pyrimidine-substituted boronic acid derivative with applications in organic synthesis, medicinal chemistry, and materials science. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and versatility . The trimethylpyrimidinyl substituent in this compound introduces steric and electronic effects that modulate its reactivity and binding affinity, making it valuable for targeted molecular interactions, such as in kinase inhibitor design .

Properties

CAS No. |

1469931-07-4 |

|---|---|

Molecular Formula |

C7H11BN2O2 |

Molecular Weight |

165.99 g/mol |

IUPAC Name |

(2,4,6-trimethylpyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C7H11BN2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h11-12H,1-3H3 |

InChI Key |

NVCUISXMBALXQA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(N=C(N=C1C)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromine-lithium exchange | n-Butyllithium in THF | -78 °C | 85-95 | Performed under inert atmosphere |

| Borylation | Triisopropyl borate (B(OiPr)3) | -78 °C to 0 °C | 80-90 | Slow addition to maintain low temp |

| Hydrolysis | Dilute acid (e.g., HCl or acetic acid) | Room temperature | Quantitative | Converts boronate ester to boronic acid |

| Purification | Recrystallization or silica gel chromatography | Ambient | 75-85 | High purity achieved |

Data adapted from benchmark synthetic protocols for pyrimidinylboronic acids.

Mechanistic Insights

The key mechanistic step in the preparation involves the halogen-metal exchange, where the bromine atom on the pyrimidine ring is replaced by lithium via nucleophilic attack by butyllithium. This organolithium intermediate is highly reactive and is trapped by triisopropyl borate, forming a boronate ester intermediate. Upon acidic hydrolysis, the boronate ester converts to the boronic acid.

This route ensures regioselective installation of the boronic acid at the 5-position of the pyrimidine ring, preserving the methyl substituents at positions 2, 4, and 6, which influence the compound’s steric and electronic properties.

Industrial Production Considerations

Industrial-scale synthesis of B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid generally follows the same synthetic principles but incorporates process optimizations such as:

- Use of continuous flow reactors to improve reaction control, heat transfer, and safety during organolithium handling.

- Automated reagent addition to maintain strict temperature control.

- Advanced purification techniques including crystallization and preparative chromatography to ensure product purity.

- Waste minimization and solvent recycling strategies to enhance sustainability.

These improvements lead to higher yields, reproducibility, and cost-efficiency in large-scale production.

Comparative Analysis with Related Pyrimidinylboronic Acids

| Feature | This compound | 2,4-Dimethoxypyrimidin-5-yl boronic acid | 2-Amino-4-CF3-pyrimidinyl boronic acid |

|---|---|---|---|

| Substituents | Three methyl groups (2,4,6 positions) | Methoxy groups | Amino and trifluoromethyl groups |

| Electronic Effects | Electron-donating methyl groups | Strong electron-donating methoxy | Electron-withdrawing CF3 |

| pKa Range | Moderate (~7-8.5 predicted) | Lower pKa due to methoxy (~3.6-4.5) | Lower pKa due to CF3 (~3.6) |

| Solubility | Moderate lipophilicity | Higher aqueous solubility | Variable, often less soluble |

| Stability | Less moisture sensitive than boronic esters | Similar stability | Enhanced stability in some cases |

| Synthetic Complexity | Moderate, standard halogen-metal exchange | Similar | Potentially more challenging |

This comparison highlights how the trimethyl substitution pattern affects the chemical behavior and synthetic approach compared to other pyrimidinylboronic acids.

Summary of Key Research Findings

The halogen-metal exchange followed by borylation with trialkyl borates remains the most reliable and scalable method for synthesizing this compound.

Reaction conditions, such as temperature and choice of borate reagent, significantly influence yield and purity.

Alternative catalytic methods (Pd, Ir, Rh) offer routes for direct C-H borylation but are less commonly applied to this particular compound due to steric hindrance from methyl groups.

Industrial synthesis benefits from continuous flow and automated systems to enhance safety and efficiency.

The compound’s unique substitution pattern imparts distinct electronic and steric properties that influence its reactivity and applications in cross-coupling and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Butyllithium: Employed in the bromine-lithium exchange reaction.

Triisopropyl Borate: Used as a boron source in the synthesis.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Resulting from oxidation reactions.

Scientific Research Applications

B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action for B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Methoxy or amino substituents (e.g., in 2,4-Dimethoxypyrimidin-5-yl or 2-Amino-4-CF₃ derivatives) increase electron density, altering boronic acid’s pKa and diol-binding capacity .

- Solubility: Polar groups (e.g., methoxy, amino) improve aqueous solubility, whereas alkyl or trifluoromethyl groups enhance lipid solubility .

Physicochemical Properties

Stability and Reactivity

- Stability : this compound is less moisture-sensitive than boronic esters (e.g., compound 2 in ) but may require inert storage conditions compared to trifluoroborate salts (e.g., potassium tetrafluoroborate 4), which exhibit superior air and moisture stability .

- pKa: Predicted pKa values for pyrimidinyl boronic acids range from 3.63 (for trifluoromethyl-substituted analogs) to ~8.5 for amino-substituted derivatives, affecting their ionization state and reactivity under physiological conditions .

Solubility and Bioavailability

- Lipophilicity : The trimethylpyrimidinyl group increases logP compared to hydrophilic analogs like 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM in 4T1 cells), which has higher aqueous solubility but lower cell permeability .

- Precipitation Issues : Bulky hydrophobic analogs (e.g., pyren-1-yl boronic acid) face solubility challenges in biological assays, limiting their utility despite potent activity .

Antiproliferative Effects

- This compound’s trimethyl groups may reduce cytotoxicity compared to phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM in 4T1 cells), which exhibits sub-micromolar potency but higher nonspecific toxicity .

- Kinase Inhibition : Pyrimidinyl boronic acids are scaffold components in kinase inhibitors (e.g., compound 48 in ), where substituent positioning (e.g., 2- vs. 4-substitution) dictates ATP-binding site interactions .

Molecular Recognition

Biological Activity

B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

This compound is characterized by the presence of a boronic acid functional group attached to a pyrimidine ring. The structure can be represented as follows:

This compound is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,6-trimethylpyrimidine with boron reagents. Various synthetic methods have been explored to optimize yield and purity. The synthetic route often includes steps such as:

- Formation of Boronic Ester : Reaction of trimethylpyrimidine with boron reagents.

- Hydrolysis : Conversion of boronic esters to boronic acids.

- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that boronic acids can inhibit tubulin polymerization, a crucial process for cancer cell division. For instance:

- Inhibition of Tubulin Polymerization : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines . This suggests a strong potential for use in cancer therapies.

Antibacterial and Antiviral Activity

Boronic acids have also been investigated for their antibacterial and antiviral properties. This compound exhibits:

- Antibacterial Effects : Studies show that it can inhibit the growth of certain bacterial strains by disrupting their metabolic processes.

- Antiviral Activity : The compound has demonstrated effectiveness against viral infections by interfering with viral replication mechanisms .

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

- Colon Cancer Cell Line Studies : In vitro studies revealed significant cytotoxicity against colon cancer cell lines (e.g., CaCO-2), indicating its potential as an anticancer agent .

- Tubulin Polymerization Inhibition : A series of studies reported on the ability of boronic acid derivatives to inhibit tubulin polymerization effectively. The introduction of the pyrimidine moiety enhances this activity compared to other boron compounds .

Comparative Analysis

The following table summarizes the biological activities of this compound alongside other boronic acids:

| Compound Name | Anticancer Activity | Antibacterial Activity | Antiviral Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Boronic Acid A | Moderate | High | Low |

| Boronic Acid B | High | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.